

Application Notes: Determination of Cellulose and Hemicellulose Content Using the Anthrone Method

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Compound of Interest

Compound Name: Anthrone

Cat. No.: B1665570

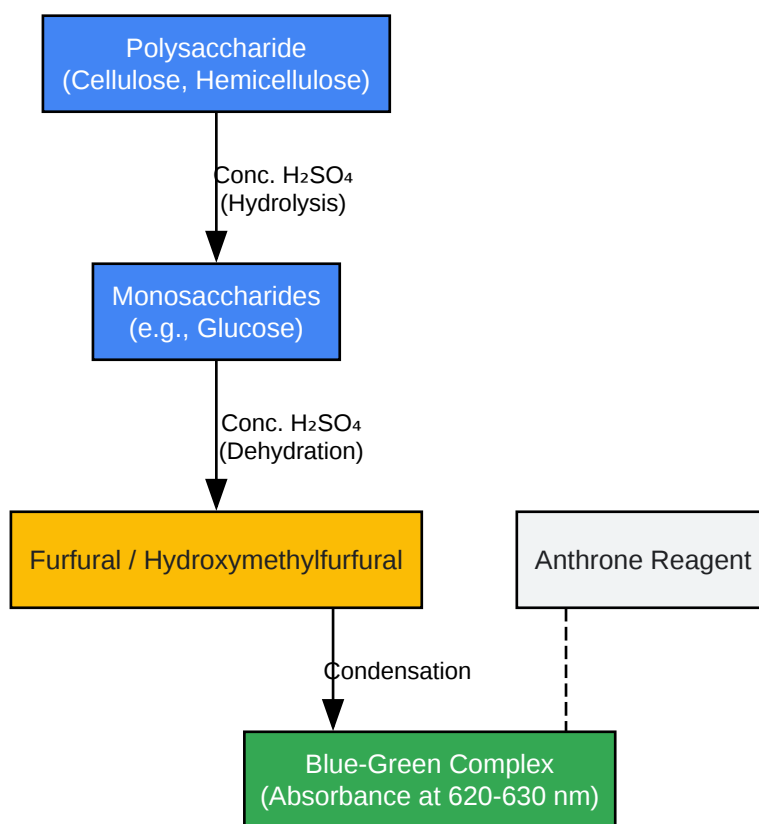
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Introduction

The **Anthrone** method is a widely used colorimetric technique for the quantitative determination of carbohydrates.[1][2] This method is based on the reaction of carbohydrates with **anthrone** in the presence of concentrated sulfuric acid, which produces a characteristic blue-green complex.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the cellulose and hemicellulose content in biological samples. The protocols cover sample preparation, hydrolysis of polysaccharides into monosaccharides, and subsequent quantification using a spectrophotometer.

Principle of the Anthrone Method

The reaction proceeds in two main steps. First, concentrated sulfuric acid hydrolyzes complex polysaccharides (like cellulose and hemicellulose) into their constituent monosaccharides (e.g., glucose, xylose).[1][5] The strong acid then dehydrates these monosaccharides; hexoses are converted to hydroxymethylfurfural, and pentoses are converted to furfural.[1][5] In the second step, the furfural or hydroxymethylfurfural derivative condenses with **anthrone** to form a blue-green colored complex, which can be quantified by measuring its absorbance at approximately 620-630 nm.[3][4][6] The intensity of the color is directly proportional to the concentration of carbohydrates in the sample.

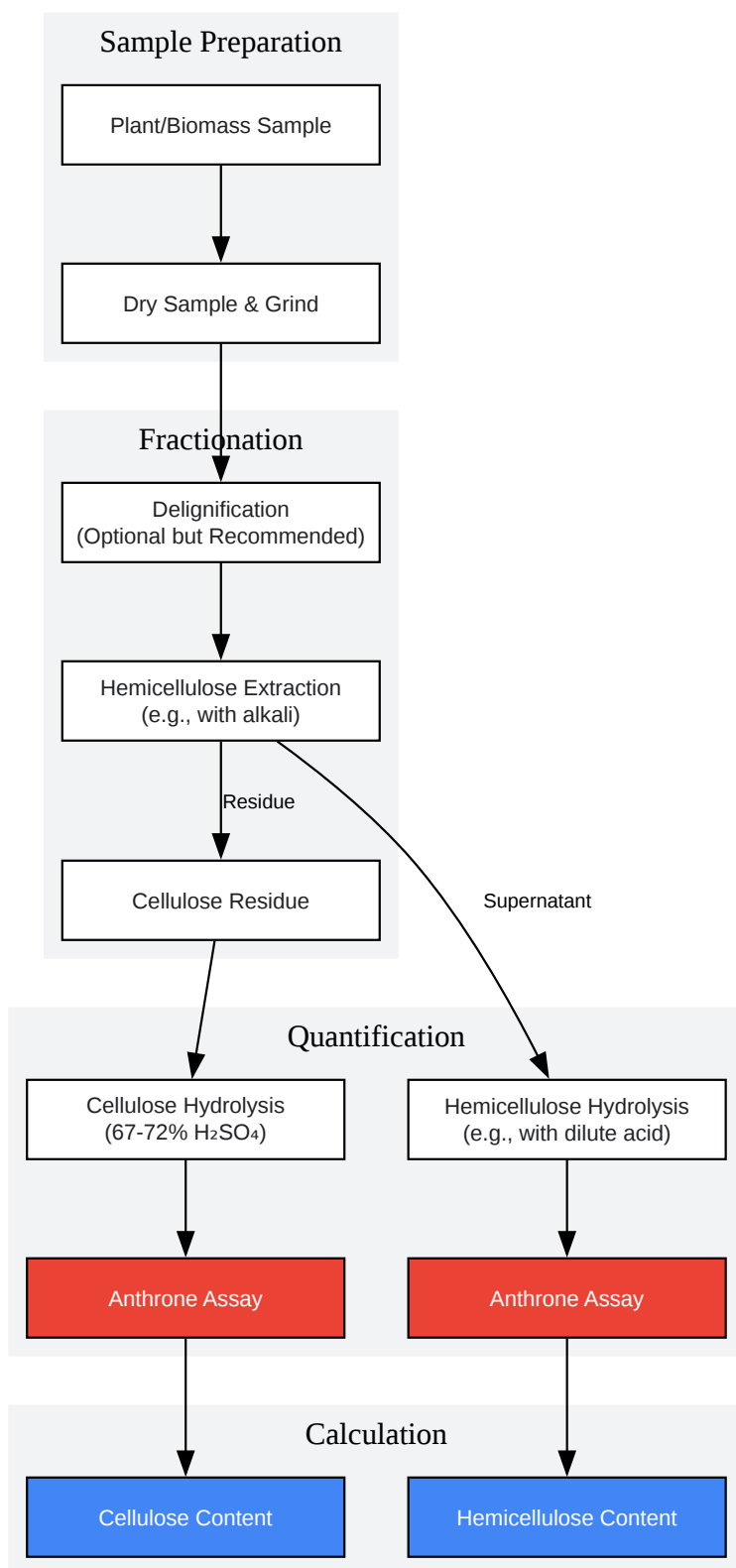


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Caption: Chemical principle of the **Anthrone** reaction.

Experimental Protocols

A sequential extraction and analysis procedure is required to differentiate between cellulose and hemicellulose. The general workflow involves first extracting the hemicellulose fraction, followed by the extraction and hydrolysis of the cellulose fraction.



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Caption: Overall experimental workflow for determining cellulose and hemicellulose.

Materials and Reagents

Reagent/Material	Preparation/Specifications
Anthrone Reagent	Dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid.[7] This reagent should be prepared fresh and chilled for at least 2 hours before use.[7] CAUTION: Concentrated sulfuric acid is highly corrosive.
Sulfuric Acid (H ₂ SO ₄)	Concentrated (95-98%), 67% (v/v), and 72% (v/v) solutions.
Acetic/Nitric Reagent	Mix 150 mL of 80% acetic acid with 15 mL of concentrated nitric acid.[7]
Glucose Standard Stock	Dissolve 100 mg of anhydrous D-glucose in 100 mL of deionized water to get a 1 mg/mL (1000 µg/mL) solution.[3]
Working Standard	Dilute 10 mL of the stock solution to 100 mL with deionized water to get a 100 µg/mL solution.[3]
Equipment	Spectrophotometer, water bath, centrifuge, vortex mixer, glass test tubes, pipettes, ice bath.

Protocol 1: Determination of Cellulose Content

This protocol is adapted from methods that isolate cellulose before hydrolysis and quantification.[7][8]

- Sample Preparation: Weigh approximately 0.5 g of the dried, ground sample into a test tube.
- Hemicellulose and Lignin Removal:
 - Add 3 mL of the acetic/nitric reagent to the sample.[7]
 - Mix thoroughly using a vortex mixer.
 - Place the tube in a boiling water bath (100°C) for 30 minutes.[7]

- Cool the tube and centrifuge for 15-20 minutes. Discard the supernatant, which contains hemicellulose and lignin.[\[7\]](#)[\[9\]](#)
- Wash the remaining pellet (residue) with deionized water and centrifuge again. Discard the supernatant.
- Cellulose Hydrolysis:
 - To the washed residue, add 10 mL of 67% H_2SO_4 .[\[7\]](#)
 - Let the mixture stand for 1 hour to allow for the hydrolysis of cellulose into glucose.[\[7\]](#)
- Sample Dilution: Prepare a 1:100 dilution by taking 1 mL of the hydrolysate and adding it to 99 mL of deionized water in a volumetric flask.
- **Anthrone** Reaction:
 - Pipette 1 mL of the diluted sample into a clean, dry test tube.
 - Carefully add 10 mL of the chilled **Anthrone** reagent.[\[7\]](#)
 - Mix the contents well.
 - Heat the tube in a boiling water bath for 10-12 minutes to allow for color development.[\[7\]](#)
[\[10\]](#)
 - Rapidly cool the tubes in an ice bath to room temperature.
- Spectrophotometric Measurement:
 - Measure the absorbance of the solution at 630 nm against a reagent blank (1 mL water + 10 mL **Anthrone** reagent).[\[7\]](#)[\[10\]](#)
- Calculation: Determine the amount of glucose (and thus cellulose) in the sample using a standard curve prepared as described in Protocol 3.

Protocol 2: Determination of Hemicellulose Content

Hemicellulose content is typically determined by difference after quantifying total carbohydrates and cellulose. A more direct, though complex, approach involves its selective extraction and subsequent hydrolysis. The protocol below outlines the quantification from the supernatant saved in Protocol 1, Step 2.

- **Sample Preparation:** Use the supernatant discarded from Protocol 1, Step 2, which contains the extracted hemicelluloses.
- **Hemicellulose Hydrolysis:** The acetic/nitric reagent will have already initiated hydrolysis. To ensure complete breakdown to monosaccharides, a milder acid hydrolysis can be performed (e.g., with 2 M H₂SO₄ at 100°C for 1 hour), followed by neutralization. Note: This step requires careful pH management to avoid interference with the **Anthrone** reaction.
- **Anthrone Reaction:**
 - Pipette 1 mL of the neutralized hydrolysate into a test tube.
 - Follow steps 5 and 6 from Protocol 1 (**Anthrone** Reaction and Spectrophotometric Measurement).
- **Calculation:** Determine the amount of monosaccharides from hemicellulose using the standard curve. The result is often expressed as "reducing sugar equivalents." A conversion factor of 0.9 may be used to convert the amount of reducing sugar to hemicellulose.

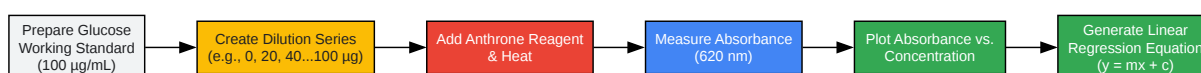
A common and simpler alternative is to determine total holocellulose (cellulose + hemicellulose) after removing lignin, and then subtract the separately determined cellulose content.

Protocol 3: Preparation of a Standard Curve

A standard curve is essential for calculating the carbohydrate concentration in the unknown samples.^{[2][3]}

- **Prepare Standards:** From the 100 µg/mL working standard glucose solution, pipette a series of volumes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) into separate test tubes.
- **Volume Adjustment:** Add deionized water to each tube to bring the final volume to 1.0 mL. This will create standards with concentrations of 20, 40, 60, 80, and 100 µg/mL.

- Blank Preparation: Prepare a blank by adding 1.0 mL of deionized water to a test tube.[2]
- Color Development: Add 4-5 mL of chilled **Anthrone** reagent to each tube (including the blank). Mix well and incubate in a boiling water bath for 10-15 minutes.[3][4]
- Measurement: Cool the tubes and measure the optical density (OD) at 620 nm.
- Plotting: Plot a graph with glucose concentration ($\mu\text{g/mL}$) on the X-axis and absorbance (OD) on the Y-axis.



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Caption: Workflow for generating a standard curve.

Data Presentation and Calculation

Summarize the data from the standard curve preparation in a table.

Table 1: Standard Curve Data

Tube No.	Volume of Working Standard (mL)	Volume of Water (mL)	Final Glucose Conc. ($\mu\text{g/mL}$)	Absorbance at 620 nm
1 (Blank)	0.0	1.0	0	0.000
2	0.2	0.8	20	Record OD
3	0.4	0.6	40	Record OD
4	0.6	0.4	60	Record OD
5	0.8	0.2	80	Record OD

| 6 | 1.0 | 0.0 | 100 | Record OD |

Calculation of Unknown Concentration

Use the linear regression equation ($y = mx + c$) obtained from the standard curve, where 'y' is the absorbance and 'x' is the concentration.

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance of Sample} - \text{y-intercept}) / \text{slope}$$

To calculate the final percentage of cellulose or hemicellulose in the original sample, use the following formula, accounting for all dilutions:

$$\text{Cellulose } (\%) = [C \times V \times D / W] \times 100$$

Where:

- C = Concentration from the standard curve (in mg/mL)
- V = Total volume of the hydrolysate (e.g., 10 mL in Protocol 1, Step 3)
- D = Dilution factor (e.g., 100 in Protocol 1, Step 4)
- W = Initial weight of the dry sample (in mg)

Table 2: Sample Data and Calculation

Sample ID	Initial Weight (mg)	Absorbance at 620 nm	Conc. from Curve ($\mu\text{g/mL}$)	Final Content (%)
Sample 1-Cellulose	500	Record OD	Calculate	Calculate
Sample 2-Cellulose	500	Record OD	Calculate	Calculate
Sample 1-Hemicellulose	500	Record OD	Calculate	Calculate

| Sample 2-Hemicellulose| 500 | Record OD | Calculate | Calculate |

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